2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide
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Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound that features a combination of pyridine, thiophene, and acetamide moieties. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of cyano, thiophene, and trifluoromethyl groups in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridine and thiophene intermediates separately, followed by their coupling and subsequent functionalization.
Synthesis of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions, including nitration, reduction, and halogenation.
Synthesis of Thiophene Intermediate: The thiophene intermediate is often prepared via a cyclization reaction involving a suitable diene and sulfur source.
Coupling Reaction: The pyridine and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Key considerations would include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its anticancer properties, particularly against breast cancer cell lines.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.
Chemical Biology: It can be used as a probe to study the mechanisms of action of related compounds.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: The compound may target specific enzymes or receptors involved in cancer cell proliferation.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetohydrazide
- **3-amino-6-thiophen-2-yl-thieno(2,3-b)pyridine-2-carbonitrile
Uniqueness
Structural Features: The combination of cyano, thiophene, and trifluoromethyl groups in the pyridine ring is unique and contributes to its distinct biological activity.
Biological Activity: Compared to similar compounds, it has shown promising anticancer activity, particularly against breast cancer cell lines.
Properties
Molecular Formula |
C18H9Br2F3N4OS2 |
---|---|
Molecular Weight |
578.2 g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C18H9Br2F3N4OS2/c19-9-4-12(20)16(25-7-9)27-15(28)8-30-17-10(6-24)11(18(21,22)23)5-13(26-17)14-2-1-3-29-14/h1-5,7H,8H2,(H,25,27,28) |
InChI Key |
GVIKNYQCDVXBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=C(C=C(C=N3)Br)Br |
Origin of Product |
United States |
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